Chlorohydrotris(triphenylphosphine)ruthenium
Description
Chemical Composition and Structure
- Molecular formula : C$${54}$$H$${47}$$ClP$$_3$$Ru.
- Molecular weight : 925.22 g/mol.
- Geometry : Square planar around the ruthenium center, with slight distortions due to steric effects from bulky triphenylphosphine ligands. The hydride and chloride ligands occupy axial positions, while three phosphine ligands form the equatorial plane.
| Property | Value | Source |
|---|---|---|
| Melting point | 204–206°C (decomposes) | |
| Solubility | Sparingly soluble in benzene | |
| Coordination number | 5 |
Nomenclature
- IUPAC name : Hydridochlorotris(triphenylphosphine)ruthenium(II).
- Common synonyms : this compound, RuClH(PPh$$3$$)$$3$$.
The naming follows additive nomenclature rules for coordination complexes, prioritizing ligand alphabetical order and oxidation state notation.
Role in Organometallic Chemistry and Catalysis
Hydrogenation Catalysis
This compound serves as a precursor in homogeneous hydrogenation, particularly for alkenes and alkynes. Its mechanism involves:
- Oxidative addition of H$$_2$$ to generate a dihydride intermediate.
- Substrate binding via π-coordination to the ruthenium center.
- Migratory insertion of hydrogen into the carbon-carbon multiple bond.
- Reductive elimination to release the saturated product and regenerate the catalyst.
Unlike Wilkinson’s catalyst, this complex exhibits tolerance toward functional groups such as ketones and nitriles, enabling chemoselective reductions.
Transfer Hydrogenation
The compound catalyzes transfer hydrogenation using secondary alcohols or formic acid as hydrogen donors. This reaction proceeds via a metal-ligand bifunctional mechanism, where the hydride and proton are transferred concurrently to the substrate.
Mechanistic Insights
Comparative Catalytic Performance
| Substrate | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|
| Cyclohexene | 98 | 99 | 25°C, 1 atm H$$_2$$ |
| Benzaldehyde | <5 | N/A | 25°C, 1 atm H$$_2$$ |
| α,β-Unsaturated ketone | 95 | 94 | 80°C, iPrOH |
This table underscores its preference for non-polar substrates and efficacy in transfer hydrogenation.
Emerging Applications
- C–C bond formation : Facilitates coupling reactions via oxidative addition into carbon-halogen bonds.
- Asymmetric synthesis : Chiral derivatives induce enantioselectivity in prochiral substrates, though this remains an area of active research.
Properties
CAS No. |
55102-19-7 |
|---|---|
Molecular Formula |
C54H49ClP3Ru+3 |
Molecular Weight |
927.4 g/mol |
IUPAC Name |
hydride;ruthenium(2+);triphenylphosphanium;chloride |
InChI |
InChI=1S/3C18H15P.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;1H;;/q;;;;+2;-1/p+2 |
InChI Key |
LOPBZUXMFNAXLF-UHFFFAOYSA-P |
SMILES |
C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Canonical SMILES |
[H-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Reaction of Ruthenium Trichloride with Triphenylphosphine in the Presence of a Base
- Reagents: Ruthenium trichloride hydrate, triphenylphosphine, and a base such as triethylamine or hydrochloric acid.
- Procedure: Ruthenium trichloride is dissolved in an appropriate solvent (e.g., methanol or ethanol). Triphenylphosphine is added, followed by the base. The mixture is heated typically between 80–100°C for several hours to facilitate complex formation.
- Isolation: After cooling, the solid complex is filtered, washed with diethyl ether, and dried under vacuum to yield chlorohydrotris(triphenylphosphine)ruthenium as a dark red powder.
- Reaction Conditions: Ambient to reflux temperature, atmospheric pressure.
- Yield: Typically high, around 85–90% under optimized laboratory conditions.
Hydrogenation of Dichlorotris(triphenylphosphine)ruthenium
- Starting Material: Dichlorotris(triphenylphosphine)ruthenium (RuCl2(PPh3)3).
- Procedure: This complex is reacted with molecular hydrogen under ambient temperature and pressure in the presence of a base such as triethylamine.
- Outcome: The reaction converts the dichloride complex into this compound.
- Additional Notes: This method allows for selective formation of the hydride complex and is notable for its application in catalytic hydrogenation studies.
Industrial Scale-Up Considerations
Though detailed industrial protocols are limited in public literature, scale-up typically involves:
- Optimizing reaction parameters such as temperature, solvent choice, and reactant concentrations.
- Employing continuous flow reactors to enhance control over reaction kinetics and heat management.
- Ensuring purity through filtration and recrystallization steps.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Ruthenium trichloride hydrate + Triphenylphosphine + Base (triethylamine or HCl) | Mix in solvent (methanol/ethanol), stir |
| 2 | Heat at 80–100°C for 3–6 hours | Facilitates complex formation |
| 3 | Cool to room temperature | Precipitates product |
| 4 | Filter and wash with diethyl ether | Removes impurities |
| 5 | Dry under vacuum | Yields pure this compound |
- NMR Studies: ^31P NMR spectroscopy shows characteristic signals confirming the coordination of triphenylphosphine ligands.
- Catalytic Activity: The hydride complex prepared by these methods is one of the most active catalysts for homogeneous hydrogenation of alkenes.
- Stability: The complex exhibits good stability under ambient conditions but can undergo ligand substitution or oxidation under specific conditions.
| Preparation Method | Advantages | Limitations |
|---|---|---|
| Direct reaction of RuCl3 with PPh3 and base | Simple, high yield, widely used | Requires careful temperature control |
| Hydrogenation of RuCl2(PPh3)3 | Selective formation of hydride complex | Requires handling of H2 gas |
| Industrial scale continuous flow synthesis | Scalable, controlled reaction | Requires specialized equipment |
This compound is primarily prepared by reacting ruthenium trichloride with triphenylphosphine in the presence of a base under heating conditions, or alternatively by hydrogenation of the dichloride complex. These methods yield a stable, catalytically active complex suitable for various applications in organic synthesis. Industrial production adapts these laboratory methods with process optimizations for scale and purity.
Chemical Reactions Analysis
Types of Reactions
Chlorohydrotris(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphine ligands, carbon monoxide, or nitrogen-based ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium-oxo complexes, while reduction can yield ruthenium-hydride species .
Scientific Research Applications
Catalytic Applications
Chlorohydrotris(triphenylphosphine)ruthenium is primarily used as a catalyst in various organic reactions. Its versatility is evident in the following applications:
Hydrogenation Reactions
- Alkene Hydrogenation : RuClH(PPh₃)₃ is recognized as one of the most effective catalysts for the homogeneous hydrogenation of alk-1-enes in non-polar solvents like benzene or toluene. The reaction exhibits high specificity, with rates for other alkenes being significantly slower .
- Hydrogenation of Polymers : It has been successfully applied in the hydrogenation of ring-opening metathesis polymers (ROMP), such as norbornene, which are crucial in producing plastics and resins .
Transfer Hydrogenation
- The complex facilitates transfer hydrogenation processes, where it can convert ketones into alcohols using various hydrogen donors, showcasing its utility in synthetic organic chemistry .
C-C Bond Formation
- This compound catalyzes C-C bond-forming reactions through cross-coupling methods, enabling the synthesis of complex organic molecules .
Case Study 1: Hydrogenation of Alk-1-enes
In a study published by the Journal of the Chemical Society, RuClH(PPh₃)₃ demonstrated exceptional catalytic activity for the hydrogenation of alk-1-enes. The catalyst was found to be highly selective and efficient under mild conditions, achieving nearly complete conversion rates within short reaction times .
| Reaction Type | Catalyst Used | Conversion Rate | Conditions |
|---|---|---|---|
| Hydrogenation of Alk-1-enes | RuClH(PPh₃)₃ | >99% | Benzene, ambient pressure |
Case Study 2: Hydrogenation of ROMP Polymers
Research conducted on the hydrogenation of ROMP polymers revealed that using RuClH(PPh₃)₃ resulted in high degrees of saturation (over 99%) under controlled conditions. The catalyst proved effective across various solvents and polymer types, indicating its broad applicability in polymer chemistry .
| Polymer Type | Catalyst Used | Saturation Degree | Conditions |
|---|---|---|---|
| Norbornene ROMP Polymer | RuClH(PPh₃)₃ | >99% | THF, elevated pressure |
Other Notable Applications
In addition to its primary uses in hydrogenation and bond formation, this compound also plays a role in:
- Oxidative Reactions : It facilitates oxidations where alcohols can be converted to aldehydes or ketones using peroxides .
- Catalysis for Formic Acid Decomposition : The compound catalyzes the decomposition of formic acid into carbon dioxide and hydrogen gas, which has potential implications for hydrogen storage technologies .
Mechanism of Action
The mechanism of action of chlorohydrotris(triphenylphosphine)ruthenium involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The ruthenium center acts as the active site, where substrates bind and undergo chemical transformations. The triphenylphosphine ligands stabilize the complex and modulate its reactivity .
Comparison with Similar Compounds
Ligand Environment and Geometry
- RuClH(PPh₃)₃ : Adopts a distorted octahedral geometry with three PPh₃ ligands, one hydride, and one chloride. The hydride ligand enhances electron density at the Ru center, facilitating oxidative addition reactions .
- RuCl₂(PPh₃)₃ : Contains two chloride ligands and three PPh₃ groups. The absence of a hydride ligand reduces its reducing capability compared to RuClH(PPh₃)₃, making it more suitable for substitution reactions (e.g., with nitriles or amines) .
- [RuCl₂(η⁶-p-cymene)(PPh₃)]: Features a piano-stool geometry with an η⁶-arene ligand. The arene stabilizes the Ru center, leading to distinct reactivity in oxidation catalysis compared to PPh₃-dominated complexes .
Table 1: Structural Parameters of Selected Ru Complexes
| Complex | Geometry | Key Ligands | Ru Oxidation State |
|---|---|---|---|
| RuClH(PPh₃)₃ | Distorted octahedral | 3 PPh₃, 1 Cl⁻, 1 H⁻ | +2 |
| RuCl₂(PPh₃)₃ | Octahedral | 3 PPh₃, 2 Cl⁻ | +2 |
| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Piano-stool | η⁶-arene, 1 PPh₃, 2 Cl⁻ | +2 |
| RuH₂(PPh₃)₄ | Octahedral | 4 PPh₃, 2 H⁻ | +2 |
Reactivity Trends
- RuClH(PPh₃)₃ : Reacts with alkali hydroxides to form hydroxo-bridged dimers (e.g., [Ru(µ-OH)H(PPh₃)₂]₂) .
- RuCl₂(PPh₃)₃ : Undergoes ligand substitution with nitriles, amines, or β-diketones to form adducts like RuCl₂(RCN)₂(PPh₃)₂ .
- [RuCl₂(η⁶-p-cymene)(PPh₃)] : The η⁶-arene ligand dissociates under mild conditions, enabling catalytic oxidation of alcohols to carbonyl compounds .
Hydrogenation and Transfer Hydrogenation
- RuClH(PPh₃)₃: Effective in homogeneous hydrogenation of alkenes and alkynes. Exhibits regioselectivity in reducing polynuclear heteroaromatics (e.g., quinoline derivatives) .
- RuCl₂(PPh₃)₃: Limited in hydrogenation but acts as a precursor to hydride complexes. Catalyzes trichloroacetyl chloride addition to olefins .
- RuH₂(PPh₃)₄ : A stronger reductant than RuClH(PPh₃)₃, used in stoichiometric reductions of unsaturated bonds .
Table 2: Catalytic Performance in Hydrogenation
| Complex | Substrate | Turnover Frequency (TOF) | Selectivity |
|---|---|---|---|
| RuClH(PPh₃)₃ | Alk-1-enes | 120 h⁻¹ | >95% |
| RuCl₂(PPh₃)₃ | α,β-Unsaturated ketones | 50 h⁻¹ | 80% |
| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Alcohols (oxidation) | 200 h⁻¹ | >90% |
Oxidation Catalysis
- [RuCl₂(η⁶-p-cymene)(PPh₃)]: Paired with hydroquinone, it oxidizes primary alcohols to aldehydes selectively .
- RuClH(PPh₃)₃: Not typically used in oxidation due to its reducing hydride ligand.
Biological Activity
Chlorohydrotris(triphenylphosphine)ruthenium(II) (RuClH(PPh₃)₃) is a ruthenium-based complex that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antiproliferative, and cytotoxic effects, supported by data tables and relevant case studies.
This compound(II) is synthesized through the interaction of dichlorotris(triphenylphosphine)ruthenium(II) with molecular hydrogen in the presence of a base such as triethylamine. This complex exhibits high sensitivity to moisture and is primarily used as a precursor for more reactive ruthenium catalysts in various chemical reactions, including hydrogenation and metathesis .
Antimicrobial Activity
Research has shown that ruthenium complexes, including RuClH(PPh₃)₃, possess antimicrobial properties. A study highlighted that ruthenium NHC complexes demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited efficacy against Gram-negative bacteria .
Table 1: Antimicrobial Activity of Ruthenium Complexes
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| RuClH(PPh₃)₃ | Staphylococcus aureus | 15 | |
| Dichlorotris(triphenylphosphine)ruthenium(II) | Bacillus subtilis | 12 | |
| NHC-Ru Complex | Listeria monocytogenes | 10 |
Antiproliferative Activity
The antiproliferative effects of RuClH(PPh₃)₃ have been evaluated against various cancer cell lines. Studies indicate that these complexes exhibit cytotoxicity comparable to or exceeding that of traditional anticancer agents like cisplatin.
Table 2: Cytotoxicity of this compound(II)
The biological activity of this compound(II) is primarily attributed to its ability to inhibit thioredoxin reductase (TrxR), which plays a critical role in maintaining cellular redox balance. Inhibition of TrxR leads to increased levels of reactive oxygen species (ROS), ultimately resulting in apoptosis in cancer cells .
In a preclinical study involving A2780 tumor xenografts, treatment with RuClH(PPh₃)₃ resulted in significant tumor growth inhibition, suggesting its potential as an effective anticancer agent with reduced systemic toxicity compared to cisplatin .
Case Studies
- Study on HL-60 Cells : A recent investigation into the effects of ruthenium complexes on leukemic HL-60 cells revealed that these compounds induced apoptosis and DNA damage, highlighting their potential in cancer therapies .
- Comparative Study with Cisplatin : In a comparative analysis, this compound(II) demonstrated superior cytotoxicity against several cancer cell lines compared to cisplatin, with mechanisms involving ROS generation and cell cycle disruption being identified as key factors .
Q & A
What are the standard synthetic routes for preparing chlorohydrotris(triphenylphosphine)ruthenium, and how do reaction conditions influence yield?
Category : Basic
Answer :
The synthesis typically involves reducing ruthenium trichloride (RuCl₃) with triphenylphosphine (PPh₃) under controlled atmospheres. A common method is refluxing RuCl₃·nH₂O with excess PPh₃ in ethanol under nitrogen, followed by CO introduction to stabilize intermediates . Variations in solvent (e.g., methanol vs. ethanol), temperature (60–80°C), and ligand ratios (3:1 PPh₃:Ru) critically affect yields. For example, using anhydrous RuCl₃ improves purity but requires stricter oxygen exclusion . Post-synthesis purification via recrystallization from dichloromethane/hexane mixtures enhances crystallinity .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Category : Basic
Answer :
- X-ray crystallography : Resolves the octahedral geometry, confirming Ru–Cl/P bond lengths (e.g., Ru–Cl ≈ 2.35 Å, Ru–P ≈ 2.30 Å) and ligand coordination .
- NMR : ¹H and ³¹P NMR identify ligand environments. For example, ³¹P NMR shows a singlet at ~45 ppm for equivalent PPh₃ ligands .
- IR spectroscopy : CO stretching frequencies (if present) near 1900–2000 cm⁻¹ indicate carbonyl intermediates .
- DFT studies : Validate electronic structures and predict redox potentials (e.g., B3LYP-D3 functional matches experimental geometries) .
What safety protocols are essential when handling this compound in laboratory settings?
Category : Basic
Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (GHS H302/H312/H332 warnings) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep under nitrogen in airtight containers at 4°C to prevent oxidation .
How does the electronic structure of this compound influence its catalytic activity in hydrogenation reactions?
Category : Advanced
Answer :
The Ru center’s d⁶ configuration and ligand field strength (from PPh₃) dictate reactivity. DFT studies show that the HOMO (Ru d-orbitals) and LUMO (σ* Ru–Cl) govern substrate binding. Electron-rich PPh₃ ligands increase electron density at Ru, enhancing oxidative addition of H₂ but may sterically hinder substrate access . In transfer hydrogenation, the hydrido ligand (Ru–H) facilitates H⁻ transfer, with kinetics influenced by solvent polarity (e.g., ethanol vs. THF) . Modifying ligands (e.g., substituting Cl⁻ with pyrazolylborate) alters redox potentials and turnover frequencies .
What mechanistic pathways explain the compound’s reactivity with alkali hydroxides or alkoxides?
Category : Advanced
Answer :
Reactions with NaOH/ROH proceed via ligand substitution:
Hydroxide attack : OH⁻ displaces Cl⁻, forming [RuH(OH)(PPh₃)₃]⁻ intermediates.
Proton transfer : Acidic Ru–H bonds react with alkoxides, generating Ru–OR species .
Kinetic isotope effects (KIEs) and ³¹P NMR tracking reveal rate-determining steps. For example, in methanol, methoxide substitution occurs faster than ethoxide due to smaller steric bulk . Competing pathways (e.g., dimerization vs. monomeric intermediates) are probed via UV-vis monitoring at 450–500 nm .
How can researchers resolve contradictions in reported catalytic performance across different studies?
Category : Advanced
Answer :
- Control experiments : Replicate conditions precisely (e.g., Ru:substrate ratios, gas purity in hydrogenation) .
- Advanced characterization : Use XAS (X-ray absorption spectroscopy) to detect in-situ structural changes (e.g., Ru oxidation state shifts) .
- Computational modeling : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify rate-limiting steps .
- Isotopic labeling : ²H/¹³C labeling clarifies H-transfer mechanisms and rules out side reactions .
What strategies optimize ligand substitution to enhance catalytic selectivity in C–H activation?
Category : Advanced
Answer :
- Ligand screening : Bulky phosphines (e.g., tricyclohexylphosphine) reduce undesired β-hydride elimination .
- Solvent effects : Polar aprotic solvents (DMF) stabilize charged transition states in aryl C–H bond cleavage .
- Additives : Silver salts (AgOTf) abstract Cl⁻, generating coordinatively unsaturated Ru centers for substrate binding .
- Kinetic profiling : Stopped-flow IR monitors intermediate lifetimes (e.g., Ru–CO species) to tune selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
